molecular formula C5H6N4O2 B107464 2,6-Diaminopyrimidine-4-carboxylic acid CAS No. 16490-14-5

2,6-Diaminopyrimidine-4-carboxylic acid

Cat. No. B107464
CAS RN: 16490-14-5
M. Wt: 154.13 g/mol
InChI Key: POUOGOIRZGRDPU-UHFFFAOYSA-N
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Description

The compound 2,6-Diaminopyrimidine-4-carboxylic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. This compound is related to several research studies focusing on its interactions with various carboxylic acids and its potential as a building block for creating organic salts and cocrystals with potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the interaction of 2,6-diaminopyrimidine with carboxylic acids to form organic salts and cocrystals. For instance, anhydrous and hydrated multi-component organic acid-base salts of 2,6-diaminopyrimidine have been prepared with various carboxylic acids, leading to the formation of seven crystalline compounds characterized by X-ray diffraction analysis, infrared spectroscopy, melting point determination, and elemental analysis . Additionally, acylation reactions of 4,6-diamino-2-mercaptopyrimidine with carboxylic acid chlorides have been studied, showing that acylation can occur at different nucleophilic centers depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of the compounds formed from 2,6-diaminopyrimidine is complex and involves various non-covalent interactions. The structures often adopt hetero R22(8) supramolecular synthons and feature extensive hydrogen bonding and other nonbonding contacts such as π-π, C-π, O-π, and halogen bonds. These interactions play a significant role in the crystal packing of these compounds .

Chemical Reactions Analysis

The chemical reactions involving 2,6-diaminopyrimidine derivatives are diverse. Acylation reactions can lead to different monoacylated derivatives, and the direction of acylation is influenced by factors such as temperature and the nature of the reactants . Furthermore, acylated derivatives of 4,6-diamino-2-mercaptopyrimidine can react with nucleophilic reagents to yield mercaptopyrimidines and corresponding carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diaminopyrimidine derivatives are characterized by their melting points, solubility, and the presence of functional groups that can participate in hydrogen bonding and other non-covalent interactions. These properties are crucial for the formation of supramolecular architectures and for the potential biological activity of these compounds .

Scientific Research Applications

Synthesis of Anthyridine Derivatives

2,6-Diaminopyrimidine-4-carboxylic acid is used in the synthesis of anthyridine derivatives. Carboni et al. (1969) demonstrated its conversion into 7-amino-5H-dipyrido-[1,2-a:2,3-d]pyrimidin-5-one and 2-amino-5,10H-anthyridin-5-one using specific reaction conditions. This process involves complex reactions like the Ullmann reaction and heating with polyphosphoric acid or concentrated sulfuric acid, demonstrating its utility in heterocyclic chemistry (Carboni, S., Settimo, A. D., & Segnini, D., 1969).

Role in Tetrahydrofolic Acid Analogs Synthesis

Baker and Jordaan (1965) explored the synthesis of tetrahydrofolic acid analogs using derivatives of 2,6-diaminopyrimidine-4-carboxylic acid. This research focused on synthesizing compounds that could inhibit dihydrofolic reductase and thymidylate synthetase, highlighting the compound's potential in biochemical applications (Baker, B. R., & Jordaan, J., 1965).

Antitumor Activity

Grivsky et al. (1980) discussed the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine using 2,6-diaminopyrimidine-4-carboxylic acid. This compound showed significant activity against Walker 256 carcinosarcoma in rats, indicating its potential in cancer research (Grivsky, E., Lee, S., Sigel, C. W., Duch, D., & Nichol, C. A., 1980).

Anti-HIV Activity

Vince and Hua (1990) synthesized derivatives of 2,6-diaminopyrimidine-4-carboxylic acid for potential anti-HIV applications. Their work led to the discovery of potent and selective anti-HIV agents like carbovir, demonstrating the compound's relevance in virology and pharmaceutical research (Vince, R., & Hua, M., 1990).

Domino Synthesis of Pyrido[2,3-d]pyrimidines

Jiang et al. (2009) utilized 2,6-diaminopyrimidine-4-carboxylic acid in a domino reaction to create 6-spiro-substituted pyrido[2,3-d]pyrimidines. This process highlights its use in organic synthesis, particularly in water under microwave irradiation, offering insights into green chemistry applications (Jiang, B., Cao, L., Tu, S., Zheng, W., & Yu, H.-Z., 2009).

Interaction with Carboxylic Acids

Gao et al. (2015) studied the interaction of 2,6-diaminopyridine with various carboxylic acids, providing an understanding of its role in binding with carboxylic acid derivatives. This research is significant in the context of supramolecular chemistry and crystal engineering (Gao, X., Zhang, H., Wen, X., Liu, B., Jin, S., & Wang, D.-Q., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2,6-diaminopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUOGOIRZGRDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937013
Record name 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diaminopyrimidine-4-carboxylic acid

CAS RN

16490-14-5
Record name NSC46805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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